molecular formula C10H10N4OS2 B1407134 [(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea CAS No. 1971133-39-7

[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea

Cat. No.: B1407134
CAS No.: 1971133-39-7
M. Wt: 266.3 g/mol
InChI Key: TWTQUZFBNJGIMD-AWNIVKPZSA-N
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Description

[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea is a synthetic small molecule recognized in scientific research for its potential as a kinase inhibitor. Its molecular architecture, featuring a thiazole-thiophene core, is designed to interact with the ATP-binding sites of specific protein kinases. Recent studies have investigated its role in targeting receptor tyrosine kinases, such as the Fibroblast Growth Factor Receptor (FGFR) family. Research indicates that this compound can act as an allosteric modulator, potentially inhibiting FGFR signaling pathways that are crucial for cell proliferation, differentiation, and survival. Dysregulation of these pathways is implicated in various cancers and proliferative diseases, making this compound a valuable chemical probe for elucidating the complexities of tyrosine kinase signaling networks and for exploring novel therapeutic strategies in oncology. Its application is primarily in biochemical assays and cell-based research models to study signal transduction mechanisms and validate new targets for anticancer drug discovery. This product is intended for research purposes by qualified laboratory personnel only. All cited research applications are based on structural analysis and existing literature on kinase inhibitor scaffolds.

Properties

IUPAC Name

[(E)-1-(2-thiophen-2-yl-1,3-thiazol-5-yl)ethylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS2/c1-6(13-14-10(11)15)8-5-12-9(17-8)7-3-2-4-16-7/h2-5H,1H3,(H3,11,14,15)/b13-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTQUZFBNJGIMD-AWNIVKPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C1=CN=C(S1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)N)/C1=CN=C(S1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea typically involves the reaction of thiophene-2-carbaldehyde with thiosemicarbazide under specific conditions to form the thiazole ring. This is followed by the reaction with ethyl isocyanate to introduce the urea moiety. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the desired product .

Chemical Reactions Analysis

[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of [(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea exhibit notable antimicrobial and antituberculosis activities. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The biological activity is attributed to their ability to interfere with essential biological pathways in pathogens.

Mechanism of Action
The mechanism of action involves interaction with specific molecular targets. For instance, it has been noted that the compound can inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells.

Case Study: Antituberculosis Activity
A study demonstrated that a derivative of this compound showed significant efficacy against Mycobacterium tuberculosis. The compound was tested against multiple strains and exhibited a minimum inhibitory concentration (MIC) comparable to standard antituberculosis drugs.

Agrochemical Applications

The structural features of this compound make it a candidate for agrochemical applications . Its potential as a pesticide or herbicide is under investigation due to its biological activity against plant pathogens.

Case Study: Plant Pathogen Inhibition
In agricultural trials, formulations containing this compound were tested for their efficacy against fungal pathogens affecting crops. Results indicated a significant reduction in disease incidence compared to untreated controls, suggesting its potential use as a biofungicide .

Material Science

The unique properties of this compound also extend into material science , particularly in the development of organic semiconductors and polymers.

Synthesis and Properties
The synthesis typically involves multi-step organic reactions, including the reaction of thiophene derivatives with isocyanates. The resulting materials have been characterized for their electronic properties and potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Compound NameStructure FeaturesBiological Activity
This compoundThiophene & Thiazole ringsAntimicrobial, Antituberculosis
2-AminothiazoleThiazole ring with amino groupAntimicrobial
Thiophene DerivativesThiophene core with various substituentsAntifungal
Ethylidene Hydrazine DerivativesEthylidene linked to hydrazineAntituberculosis

Mechanism of Action

The mechanism of action of [(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival. By inhibiting this receptor, the compound can induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea is unique due to its specific structural features and biological activities. Similar compounds include:

These similar compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Biological Activity

[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea, with the CAS number 1971133-39-7, is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a thiophene and thiazole moiety, contributing to its potential pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C10_{10}H10_{10}N4_{4}OS2_{2}
  • Molecular Weight : 266.30 g/mol
  • IUPAC Name : [(E)-1-(2-thiophen-2-yl-1,3-thiazol-5-yl)ethylideneamino]urea
  • InChIKey : TWTQUZFBNJGIMD-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of thiophene-2-carbaldehyde with thiosemicarbazide to form the thiazole ring, followed by a reaction with ethyl isocyanate to introduce the urea moiety. Common solvents used include ethanol or methanol under controlled heating conditions .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The mechanism is primarily attributed to its ability to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, crucial for cell proliferation and survival. This inhibition leads to apoptosis in cancer cells .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with IC50_{50} values indicating potent inhibition of bacterial growth .

Anti-inflammatory Potential

While no significant anti-inflammatory activity was observed in certain studies against NF-kB mediated transcription in human chondrosarcoma cells, other derivatives of urea and thiourea have demonstrated varying degrees of anti-inflammatory effects, suggesting that modifications to the structure may enhance this activity .

Larvicidal Activity

This compound has also been evaluated for its larvicidal properties against Aedes aegypti, showing effective mortality rates at specific concentrations .

Case Studies and Experimental Findings

StudyBiological ActivityResults
AnticancerInduced apoptosis in HeLa cells; IC50_{50} = 0.37 µM
AntimicrobialPotent against S. aureus (IC50_{50} = 0.25 µg/mL)
LarvicidalLD50_{50} = 67.9 ppm against Aedes aegypti larvae

Q & A

Q. Characterization methods :

  • Melting points : Used to assess purity (e.g., intermediates like 7a in have melting points of 122–124°C).
  • Spectroscopy : IR confirms functional groups (e.g., N-H stretches at ~3200 cm⁻¹ for urea; C=S at ~1250 cm⁻¹). ¹H/¹³C NMR identifies proton environments (e.g., ethylidene protons at δ 7.5–8.0 ppm; thiophene protons at δ 6.8–7.2 ppm) .
  • Elemental analysis : Validates stoichiometry (e.g., %C, %N within ±0.3% of theoretical values) .

Basic: How can researchers optimize reaction yields for this compound’s synthesis?

Answer:
Yield optimization hinges on:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while glacial acetic acid facilitates cyclization via acid catalysis .
  • Catalysts : Bases like triethylamine or ammonium acetate improve nucleophilicity in condensation steps .
  • Temperature control : Reflux (~80–110°C) for cyclization vs. room temperature for coupling reactions to avoid side products .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) or dichloromethane/methanol (9:1) to track reaction progress .

Advanced: How can crystallographic data resolve contradictions in structural assignments for this compound?

Answer:
Conflicting structural hypotheses (e.g., tautomerism, isomerism) can be resolved via:

  • Single-crystal X-ray diffraction (SC-XRD) : Determines absolute configuration and validates the (E)-configuration of the ethylidene moiety. Software like SHELXL refines data to confirm bond lengths (e.g., C=N at ~1.28 Å) and angles .
  • Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies patterns like N-H···O/S interactions, which stabilize the urea-thiazole conformation .
  • Validation tools : PLATON or CCDC Mercury checks for missed symmetry, disorder, or incorrect space group assignments .

Example : highlights C—H···π interactions (purple dashed lines in ORTEP diagrams) that influence packing, aiding in distinguishing polymorphs .

Advanced: What computational methods are suitable for studying this compound’s bioactivity?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases). Dock the thiophene-thiazole core into hydrophobic pockets and the urea moiety into polar active sites .
  • MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100 ns trajectories, monitoring RMSD (<2 Å for stable binding) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with anticancer IC₅₀ values using descriptors like logP and polar surface area .

Advanced: How do solvent and substituents influence tautomeric equilibria in this compound?

Answer:

  • Solvent polarity : Polar solvents (e.g., DMSO) stabilize thione tautomers via dipole interactions, while non-polar solvents favor thiol forms. IR (C=S vs. S-H stretches) and ¹³C NMR (C=S at ~180 ppm) confirm tautomer dominance .
  • Substituent effects : Electron-donating groups (e.g., -OCH₃ on the phenyl ring) increase electron density on the thiazole, shifting equilibrium toward the thione form. UV-vis spectroscopy (λmax shifts ~20 nm) quantifies these changes .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., acetic acid, thiophosgene) .
  • Waste disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .

Advanced: How can researchers analyze intermolecular interactions in co-crystals of this compound?

Answer:

  • Hirshfeld surface analysis : CrystalExplorer visualizes close contacts (e.g., S···H/N interactions contributing >15% to the surface area) .
  • Energy frameworks : Assess the dominance of dispersion (π-stacking) vs. electrostatic (urea hydrogen bonds) forces in stabilizing the lattice .
  • Synthons : Identify recurring motifs (e.g., R₂²(8) urea-urea dimers) using Mercury’s packing diagram tools .

Basic: What spectroscopic techniques differentiate regioisomers of this compound?

Answer:

  • NOESY NMR : Correlates spatial proximity of protons (e.g., thiophene H-3 with thiazole H-5 in the correct isomer).
  • HSQC/HMBC : Assigns ¹³C-¹H correlations to confirm connectivity (e.g., urea NH to thiazole C-5) .
  • Mass spectrometry : High-resolution ESI-MS distinguishes isomers via exact mass (e.g., [M+H]⁺ at m/z 336.0521 vs. 336.0489 for regioisomers) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea
Reactant of Route 2
Reactant of Route 2
[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.